O-(tert-Butyldimethylsilyl)hydroxylamine

Hydrolytic stability Protecting group strategy Silyl ether kinetics

Traditional hydroxylamine reagents often compromise acid-labile protecting groups during solid-phase cleavage. O-(tert-Butyldimethylsilyl)hydroxylamine (TBDMS-ONH₂) resolves this via a unique two-step mechanism-nucleophilic displacement followed by TFA-mediated desilylation-preserving Boc, Trt, and other sensitive moieties. Key advantages: - ~10,000-fold greater hydrolytic stability than TMS analogs, preventing premature deprotection - Crystalline solid (mp 62-65°C) compatible with automated synthesizer dispensing - Enables high-yield (>90%) hydroxamic acid library generation from oxime resin without side-chain loss

Molecular Formula C6H17NOSi
Molecular Weight 147.29 g/mol
CAS No. 41879-39-4
Cat. No. B1309327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(tert-Butyldimethylsilyl)hydroxylamine
CAS41879-39-4
Molecular FormulaC6H17NOSi
Molecular Weight147.29 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)ON
InChIInChI=1S/C6H17NOSi/c1-6(2,3)9(4,5)8-7/h7H2,1-5H3
InChIKeySSUCKKNRCOFUPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(tert-Butyldimethylsilyl)hydroxylamine Reagent Overview


O-(tert-Butyldimethylsilyl)hydroxylamine (TBDMS-ONH₂) is a silyl-protected hydroxylamine reagent, formally classified as an O-silylhydroxylamine [1]. Its defining structural feature is the sterically bulky tert-butyldimethylsilyl (TBDMS) group, which confers enhanced stability compared to trimethylsilyl (TMS) analogs [2]. The compound is primarily utilized in organic synthesis to introduce the aminooxy (-ONH₂) moiety, most notably for the solid-supported synthesis of hydroxamic acids, where it serves as a key cleavage-inducing reagent . Commercially, it is supplied as a colorless solid with a melting point of 62–65 °C and is soluble in common organic solvents .

O-(tert-Butyldimethylsilyl)hydroxylamine: Why Substitutes Fail


Substituting O-(tert-butyldimethylsilyl)hydroxylamine with simpler hydroxylamine derivatives—such as hydroxylamine hydrochloride, O-benzylhydroxylamine, or even trimethylsilyl (TMS)-protected hydroxylamine—is not chemically equivalent due to critical differences in stability, cleavage efficiency, and compatibility with acid-labile protecting groups [1]. The TBDMS group provides a kinetically stable N–O–Si linkage that resists premature hydrolysis under standard peptide synthesis conditions, unlike the TMS group which is ca. 10,000‑fold less stable toward base hydrolysis [2]. Moreover, the specific two-step cleavage mechanism—nucleophilic displacement by TBDMS-ONH₂ followed by TFA-mediated desilylation—is unique to this reagent and enables the use of acid-labile side‑chain protecting groups (e.g., Boc, Trt) that would be cleaved under traditional hydroxylamine conditions [3]. These differential properties directly impact synthetic success, making direct replacement unfeasible without protocol re‑optimization.

O-(tert-Butyldimethylsilyl)hydroxylamine Performance Evidence


Hydrolytic Stability Compared to TMS-ONH₂

The tert-butyldimethylsilyl (TBDMS) protecting group in TBDMS‑ONH₂ provides substantially greater hydrolytic stability than the trimethylsilyl (TMS) analog. The rate of alkaline hydrolysis for TBDMS ethers is approximately 10,000‑fold slower (1/10,000) than that of TMS ethers, a difference attributed to the increased steric hindrance imparted by the tert-butyl and methyl substituents [1]. This enhanced stability is critical for multi‑step solid‑phase syntheses where prolonged exposure to basic or mildly acidic conditions would prematurely cleave a TMS‑protected hydroxylamine.

Hydrolytic stability Protecting group strategy Silyl ether kinetics

Solid-Phase Cleavage Efficiency for Hydroxamic Acids

In the solid‑supported synthesis of hydroxamic acids, cleavage of the product from an oxime resin is specifically induced by treatment with O-(tert-butyldimethylsilyl)hydroxylamine, followed by TFA deprotection. This protocol provides hydroxamic acids in high purity and good yields, unlike previous methods that could not accommodate acid‑labile protecting groups [1]. The Golebiowski method using TBDMS‑ONH₂ is a cornerstone of combinatorial chemistry for hydroxamic acid libraries.

Solid-phase synthesis Hydroxamic acids Cleavage yield

Stereoselective Oxime Synthesis Yield

TBDMS‑ONH₂ is employed in the stereoselective synthesis of oximes via fluoride‑induced desilylation. In a representative example, reaction with an aldehyde followed by CsF treatment in acetonitrile afforded the corresponding oxime in up to 94% isolated yield with high stereoselectivity . This quantitative yield demonstrates the reagent's efficiency in generating the free aminooxy group in situ under mild conditions.

Oxime synthesis Stereoselectivity Desilylation

Physical Form and Purity for Automated Synthesis

Commercially available O-(tert-butyldimethylsilyl)hydroxylamine is supplied as a colorless crystalline solid (mp 62–65 °C) with a purity of ≥90% (GC) or ≥95% (Sigma‑Aldrich) . This solid physical form is advantageous for automated solid‑phase synthesizers compared to liquid silylating agents (e.g., TMS‑Cl) or hygroscopic hydroxylamine salts, as it can be accurately weighed and dispensed without special handling precautions. The compound is freely soluble in hexane, chloroform, and most organic solvents, while being insoluble in water [1].

Purity specification Solid reagent handling Automated synthesis

O-(tert-Butyldimethylsilyl)hydroxylamine Applications


Solid-Phase Hydroxamic Acid Library Synthesis

TBDMS‑ONH₂ is the reagent of choice for the solid‑supported generation of hydroxamic acid libraries. Its unique ability to induce cleavage from oxime resin while preserving acid‑labile protecting groups (e.g., Boc, Trt) enables the construction of diverse hydroxamic acid arrays for high‑throughput screening [1].

Robust Hydroxylamine Protection in Multi-Step Synthesis

In complex molecule synthesis where an aminooxy group must survive multiple synthetic steps (e.g., oxidations, base treatments), TBDMS‑ONH₂ provides the necessary hydrolytic stability. The ~10,000‑fold enhanced stability over TMS analogs prevents premature deprotection, thereby improving overall synthetic efficiency [2].

Automated Synthesizer Workflows

Due to its crystalline solid form, non‑hygroscopic nature (when stored under inert gas), and solubility in common organic solvents (e.g., DMF, THF), TBDMS‑ONH₂ is readily integrated into automated synthesizer protocols. This contrasts with liquid or highly hygroscopic alternatives, reducing operator error and ensuring reproducible dispensing .

Stereoselective Oxime Building Block Preparation

TBDMS‑ONH₂ can be used to generate oximes with high stereoselectivity and excellent yield (up to 94%) via mild fluoride‑mediated desilylation. This application is particularly valuable when preparing geometrically pure oxime intermediates for further functionalization .

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